Tropisetron cation
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tropisetron(1+) is an organic cation that is the conjugate acid of tropisetron, obtained by protonation of the tertiary amino group. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a tropisetron.
Scientific Research Applications
Anti-Inflammatory Effects in Inflammatory Diseases :
- Tropisetron has shown anti-inflammatory effects in a model of experimental colitis in rats, suggesting potential in treating inflammatory bowel disease (IBD) (Mousavizadeh et al., 2009).
- It inhibits T cell activation in chronic inflammatory diseases by targeting the calcineurin pathway, indicating its potential in managing inflammatory conditions (Vega et al., 2005).
Neuroprotective and Cognitive Enhancing Effects :
- Tropisetron showed neuroprotective effects against glutamate-induced excitotoxicity, suggesting potential therapeutic applications in neurodegenerative disorders (Swartz et al., 2013).
- It improved cognitive deficits in mice following social isolation stress, indicating its potential use in mood and cognitive disorders (Haj-Mirzaian et al., 2016).
Cardioprotective Effects :
- Tropisetron attenuates cardiac injury following trauma-hemorrhage, suggesting its potential use in cardioprotection (Liu et al., 2012).
Mitigating Oxidative Stress and Inflammation :
- The drug protects against brain aging by attenuating oxidative stress, apoptosis, and inflammation, highlighting its role in age-related neurodegenerative conditions (Mirshafa et al., 2020).
Other Potential Applications :
- It has been studied for its effects on the treatment of Alzheimer's disease, stroke, and other conditions related to oxidative stress and inflammation (Rahimian et al., 2013).
Properties
Molecular Formula |
C17H21N2O2+ |
---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
[(1S,5R)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate |
InChI |
InChI=1S/C17H20N2O2/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16/h2-5,10-13,18H,6-9H2,1H3/p+1/t11-,12+,13? |
InChI Key |
ZNRGQMMCGHDTEI-FUNVUKJBSA-O |
Isomeric SMILES |
C[NH+]1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43 |
SMILES |
C[NH+]1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43 |
Canonical SMILES |
C[NH+]1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.